molecular formula C22H23N5O3S B2706422 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone CAS No. 896294-23-8

1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2706422
CAS No.: 896294-23-8
M. Wt: 437.52
InChI Key: WEQRPTJZCCJMPI-UHFFFAOYSA-N
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Description

1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the p-Tolyl Group: This step can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced at different sites, such as the furan ring or the thiazole ring, using reducing agents like NaBH4 or LiAlH4.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the furan ring could lead to a tetrahydrofuran derivative.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit various biological activities, making it a candidate for drug development.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: Its unique structure may be useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is not fully understood, but it is believed to interact with various molecular targets due to its multiple functional groups. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.

    Signal Transduction Interference: The compound may interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone
  • 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidin-1-yl)ethanone

Uniqueness

1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is unique due to its combination of a furan ring, a thiazolo[3,2-b][1,2,4]triazole core, and a piperazine ring. This combination of functional groups and heterocycles is not commonly found in other compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-14-5-7-16(8-6-14)18(26-11-9-25(10-12-26)15(2)28)19-21(29)27-22(31-19)23-20(24-27)17-4-3-13-30-17/h3-8,13,18,29H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQRPTJZCCJMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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